molecular formula C12H15N3O B8166148 4-Isopropoxy-2-(1H-pyrazol-1-yl)aniline

4-Isopropoxy-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B8166148
M. Wt: 217.27 g/mol
InChI Key: XPPJYWRPIWLBJR-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-(1H-pyrazol-1-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an isopropoxy group and a pyrazolyl group attached to an aniline moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

The synthesis of 4-Isopropoxy-2-(1H-pyrazol-1-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-isopropoxyaniline with 1H-pyrazole under suitable reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

4-Isopropoxy-2-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or aniline ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-Isopropoxy-2-(1H-pyrazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Isopropoxy-2-(1H-pyrazol-1-yl)aniline can be compared with other pyrazole derivatives, such as:

    1-Isopropyl-1H-pyrazol-4-yl)methanol: This compound has a similar pyrazole core but differs in the substituents attached to the ring.

    3,5-Dimethyl-1H-pyrazole:

Properties

IUPAC Name

4-propan-2-yloxy-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)16-10-4-5-11(13)12(8-10)15-7-3-6-14-15/h3-9H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPJYWRPIWLBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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